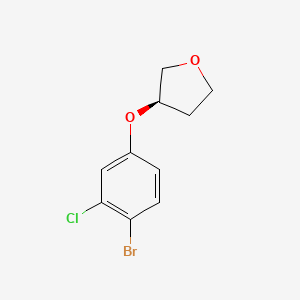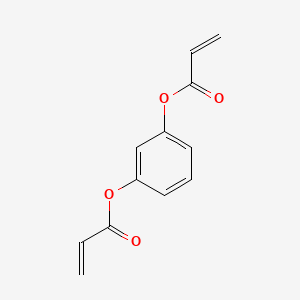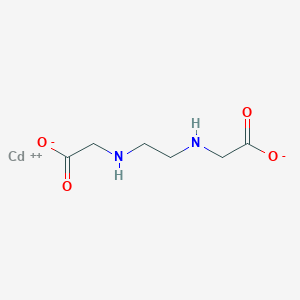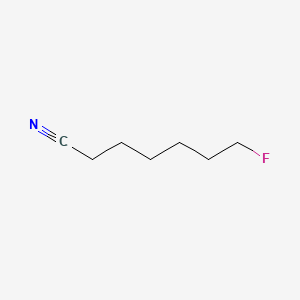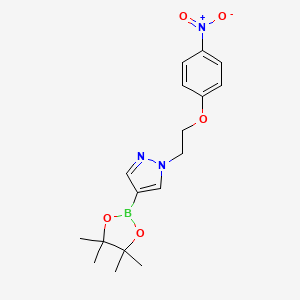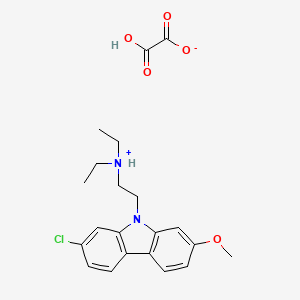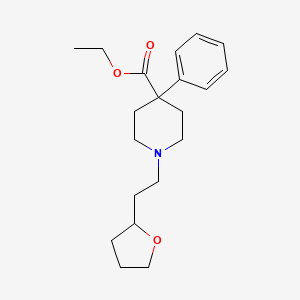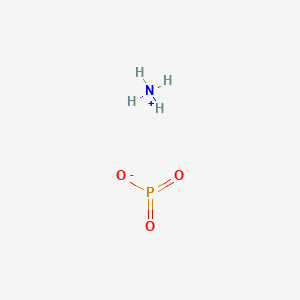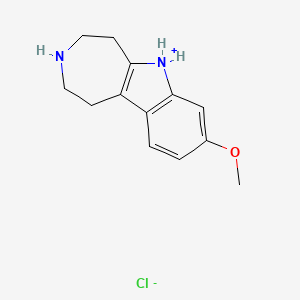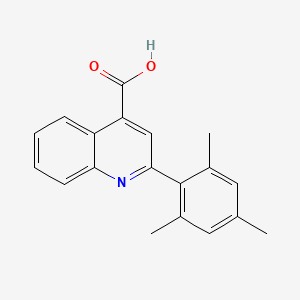
2-(2,4,6-Trimethylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trimethylphenyl)-quinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 2,4,6-trimethylphenyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trimethylphenyl)-quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 2,4,6-Trimethylphenyl Group: The 2,4,6-trimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2,4,6-trimethylbenzene is reacted with the quinoline ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 2-(2,4,6-trimethylphenyl)-quinoline-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylphenyl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-methanol or quinoline-4-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(2,4,6-Trimethylphenyl)-quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,4,6-trimethylphenyl)-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the 2,4,6-trimethylphenyl group, resulting in different chemical and biological properties.
2-Phenylquinoline-4-carboxylic acid: Contains a phenyl group instead of the 2,4,6-trimethylphenyl group, leading to variations in reactivity and activity.
2-(2,4-Dimethylphenyl)-quinoline-4-carboxylic acid: Has a 2,4-dimethylphenyl group, which affects its steric and electronic properties.
Uniqueness
2-(2,4,6-Trimethylphenyl)-quinoline-4-carboxylic acid is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H17NO2/c1-11-8-12(2)18(13(3)9-11)17-10-15(19(21)22)14-6-4-5-7-16(14)20-17/h4-10H,1-3H3,(H,21,22) |
InChI Key |
KLPPGLFRWHBTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


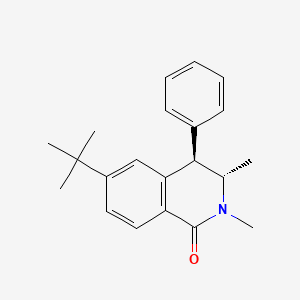
![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)

